

A Comparative Guide to Small Molecule MYC Inhibitors: MYCi361 vs. 10058-F4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MYCi361	
Cat. No.:	B15623152	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors represents a class of high-value targets in oncology due to their frequent dysregulation in a wide range of human cancers. The development of small molecule inhibitors that directly target MYC has been a significant challenge. This guide provides an objective, data-driven comparison of two notable MYC inhibitors, **MYCi361** and 10058-F4, to assist researchers in making informed decisions for their scientific investigations.

Executive Summary

MYCi361 and 10058-F4 are both small molecules designed to inhibit the function of the MYC oncoprotein by disrupting its crucial interaction with its binding partner, MAX. However, they exhibit distinct mechanisms of action, binding sites, and pharmacokinetic profiles, which translate to differences in their biological activity and potential therapeutic utility. MYCi361 not only disrupts the MYC-MAX dimerization but also promotes the degradation of the MYC protein. In contrast, 10058-F4 primarily acts by inhibiting the MYC-MAX interaction. Experimental data suggests that MYCi361 possesses more favorable in vivo characteristics compared to 10058-F4, which has shown limitations due to rapid metabolism.

Data Presentation

Table 1: General Properties and Mechanism of Action



Feature	MYCi361	10058-F4
Primary Mechanism	Disrupts MYC-MAX dimerization; promotes MYC protein degradation.[1][2]	Inhibits c-Myc-Max interaction.
Secondary Mechanism	Enhances MYC phosphorylation on Threonine- 58, leading to proteasomal degradation.[1][2]	Induces cell cycle arrest and apoptosis.[3]
Binding Site on MYC	Amino acids 366-381 (bHLH domain).[4]	Amino acids 402-409 (bHLHZip domain).[4]
Binding Affinity (Kd)	3.2 μM.[2]	Not explicitly found in the provided search results.

Table 2: In Vitro Efficacy - Comparative IC50 Values

The following table presents a compilation of half-maximal inhibitory concentration (IC50) values for **MYCi361** and 10058-F4 in various cancer cell lines. It is important to note that these values are collated from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.



Cell Line	Cancer Type	MYCi361 IC50 (μM)	10058-F4 IC50 (μM)
MycCaP	Prostate Cancer	2.9[5]	Not available
PC3	Prostate Cancer	1.6[5]	Not available
LNCaP	Prostate Cancer	1.4[5]	Not available
MV4-11	Leukemia	2.6[5]	Not available
HL-60	Leukemia	5.0[5]	~49[6]
P493-6	Lymphoma	2.1[5]	Not available
SK-N-BE(2)	Neuroblastoma	4.9[5]	Not available
K562	Chronic Myeloid Leukemia	Not available	~200 (at 48h)[7]
SKOV3	Ovarian Cancer	Not available	4.4[8]
Hey	Ovarian Cancer	Not available	3.2[8]
HepG2	Hepatocellular Carcinoma	Not available	More sensitive than Hep3B[4]

Table 3: In Vivo Performance and Pharmacokinetics

Feature	MYCi361	10058-F4
In Vivo Efficacy	Suppresses tumor growth in mice and enhances anti-PD1 immunotherapy.[1][2]	Showed no significant inhibition of tumor growth in a prostate cancer xenograft model.[9][10] However, another study showed delayed tumor growth in a neuroblastoma model.[8]
Pharmacokinetics	Demonstrates a narrow therapeutic index, but an improved analog (MYCi975) shows better tolerability.[1]	Rapid metabolism and low concentration in tumors, with a terminal half-life of approximately 1 hour in mice. [9][10]



Experimental Protocols Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MYC inhibitors.

Materials:

- Cancer cell lines
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- MYCi361 and 10058-F4 stock solutions (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of MYCi361 and 10058-F4 in complete culture medium. The final DMSO concentration should be below 0.1%. Remove the medium and add 100 μL of the inhibitor dilutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

Objective: To assess the disruption of the MYC-MAX protein-protein interaction by the inhibitors.

Materials:

- Cancer cell line
- MYCi361 and 10058-F4
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-MAX antibody
- Anti-MYC antibody
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blot apparatus

Procedure:

 Cell Treatment and Lysis: Treat cells with desired concentrations of the inhibitors or vehicle control for 4-6 hours.[11] Harvest and lyse the cells in ice-cold lysis buffer.



- Immunoprecipitation:
 - Pre-clear the cell lysates with protein A/G beads.
 - Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C.[11]
 - Add protein A/G beads and incubate for another 2-4 hours.
 - Wash the beads several times with wash buffer.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC.
 [11]
 - Analyze the total input of MYC protein in the lysates as a control.

Quantitative Real-Time PCR (qPCR) for MYC Target Gene Expression

Objective: To quantify the effect of MYC inhibitors on the transcription of known MYC target genes.

Materials:

- Treated and untreated cell samples
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix



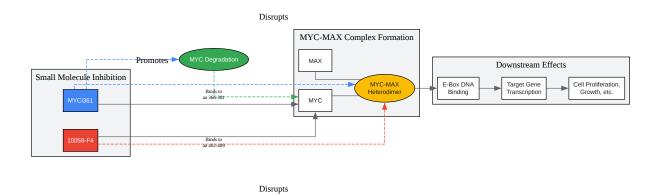
- Primers for MYC target genes (e.g., CAD, ODC1, NOP56) and a housekeeping gene (e.g., ACTB).[12]
- Real-Time PCR system

Procedure:

- RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control cells. Synthesize cDNA from 1 μg of RNA.[12]
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target gene and the housekeeping gene.
- qPCR Program: Run the samples in a Real-Time PCR system using a standard thermal cycling protocol.
- Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]

Mandatory Visualization

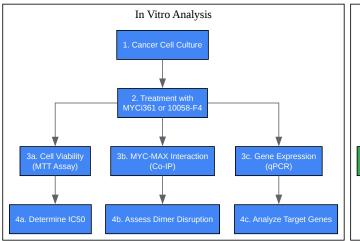


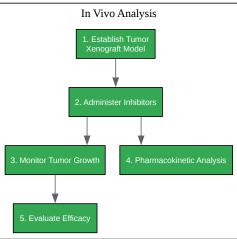


Click to download full resolution via product page

Caption: MYC signaling pathway and points of inhibition.







Click to download full resolution via product page

Caption: General experimental workflow for inhibitor comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, synthesis and validation of improved c-Myc/Max inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baxinhibitor.com [baxinhibitor.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Small Molecule MYC Inhibitors: MYCi361 vs. 10058-F4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623152#myci361-versus-other-small-molecule-myc-inhibitors-like-10058-f4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com